molecular formula C15H27NO5 B12636833 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal CAS No. 921935-29-7

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal

Cat. No.: B12636833
CAS No.: 921935-29-7
M. Wt: 301.38 g/mol
InChI Key: GVDVWGLTYNNCDG-KBPBESRZSA-N
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Description

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is a complex organic compound with a unique structure that includes a nitro group, a dimethoxy group, and an enal (alkenal) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction followed by oxidation and functional group transformations. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the dimethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the nitro group would produce an amine.

Scientific Research Applications

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The enal moiety can participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal: shares similarities with other nitroalkenes and enals, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

921935-29-7

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal

InChI

InChI=1S/C15H27NO5/c1-4-5-6-7-8-9-10-13(12-17)14(11-16(18)19)15(20-2)21-3/h8-9,12-15H,4-7,10-11H2,1-3H3/t13-,14-/m0/s1

InChI Key

GVDVWGLTYNNCDG-KBPBESRZSA-N

Isomeric SMILES

CCCCCC=CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CCCCCC=CCC(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

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